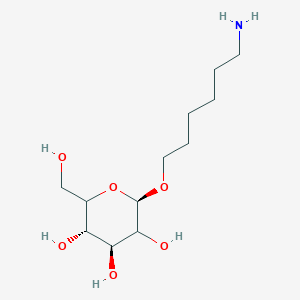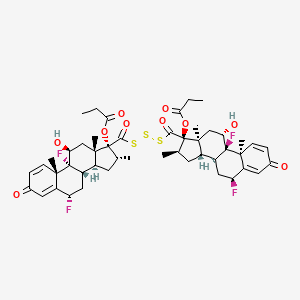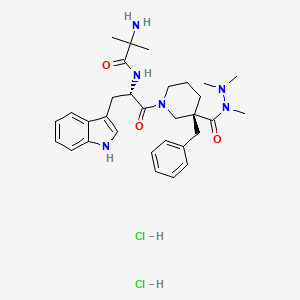
(4S)-4-Fluoroglutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4S)-4-Fluoroglutamine” is a fluorinated derivative of the essential amino acid, glutamine. It is a radiopharmaceutical used for Positron Emission Tomography (PET) imaging . It is specifically transported via system xC− as demonstrated by cell competition assays and cell uptake studies in SLC7A11-knockdown cells .
Synthesis Analysis
The synthesis of “(4S)-4-Fluoroglutamine” involves the radiosynthesis of [18F]FSPG performed using a customised RNPlus Research automated radiosynthesis system . [18F]FSPG is labelled in the 3-fluoropropyl moiety at the 4-position of the glutamic acid backbone with fluorine-18 via substitution of nucleophilic [18F]fluoride with a protected naphthylsulfonyloxy-propyl-L-glutamate derivative .Molecular Structure Analysis
The molecular formula of “(4S)-4-Fluoroglutamine” is C₅H₉FN₂O₃ and its molecular weight is 164.13.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(4S)-4-Fluoroglutamine” include the substitution of nucleophilic [18F]fluoride with a protected naphthylsulfonyloxy-propyl-L-glutamate derivative .Scientific Research Applications
Enzyme Inhibitors
Fluorinated amino acids like 4-fluoroglutamic acid are used as enzyme inhibitors . The individual stereoisomers of this compound have been employed as inhibitors of glutamate decarboxylase .
Mechanistic Probes
These compounds are also used as mechanistic probes . Substitution of hydrogen by fluorine in biological molecules can result in major changes in their electronic properties with only minor steric effects .
Production of Pharmacologically Active Peptides
Fluorinated amino acids are used in the production of pharmacologically active peptides . This is due to their unique properties, which can enhance the activity of these peptides .
4. Preparation of Fluorinated Derivatives of Anti-cancer Compounds The individual stereoisomers of 4-fluoroglutamic acid have been used in the preparation of fluorinated derivatives of the anti-cancer compound methotrexate .
Bacterial Degradation Studies
Studies have been conducted on the degradation of 4-fluoroglutamate by bacteria . This research is important for understanding how these compounds are metabolized in biological systems .
PET Imaging
In a study, 18 F4-fluoroglutamine ([18 F]4F-Gln) PET was used to measure tumor cellular glutamine pool size . This could reveal the pharmacodynamic effect of drugs targeting this cancer-specific metabolic pathway .
Mechanism of Action
Future Directions
“(4S)-4-Fluoroglutamine” has been recently tested in different types of glutamine-dependent tumors . It is a promising tumor imaging agent for PET that seems to have favorable biodistribution and high cancer detection rate in patients with prostate cancer . Further studies are warranted to determine the diagnostic value for both initial staging and recurrence, and how it compares with other investigational radiotracers and conventional imaging modalities .
properties
IUPAC Name |
(2S,4S)-2,5-diamino-4-fluoro-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEYFCBAWGQSGT-HRFVKAFMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[C@@H](C(=O)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-Fluoroglutamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







